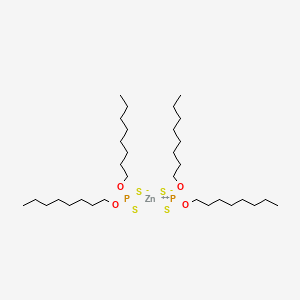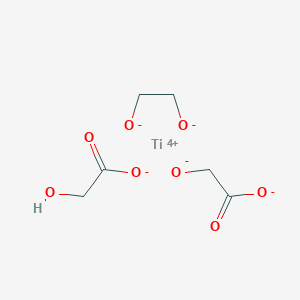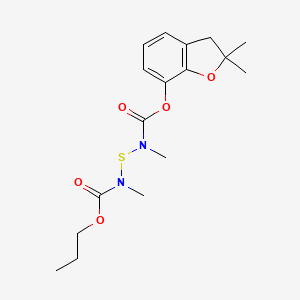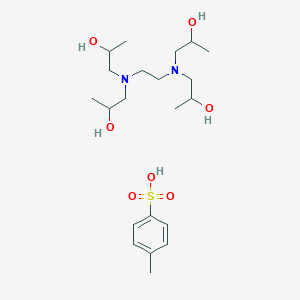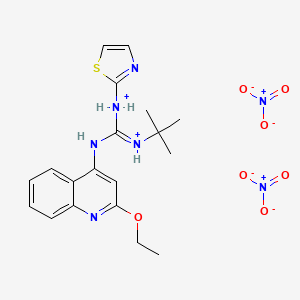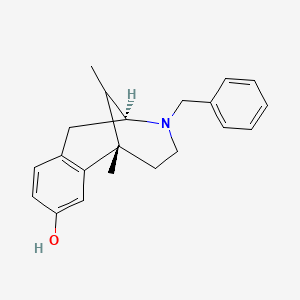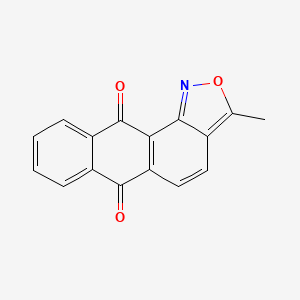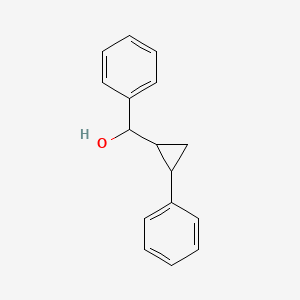
(1-alpha(R*),2-beta)-alpha-(2-Phenylcyclopropyl)benzyl alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-alpha(R*),2-beta)-alpha-(2-Phenylcyclopropyl)benzyl alcohol is a complex organic compound characterized by its unique cyclopropyl and benzyl alcohol functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-alpha(R*),2-beta)-alpha-(2-Phenylcyclopropyl)benzyl alcohol typically involves multiple steps, starting from readily available precursors. One common method involves the cyclopropanation of a suitable styrene derivative followed by reduction and functional group transformations to introduce the benzyl alcohol moiety. The reaction conditions often require the use of catalysts, such as rhodium or copper complexes, and specific solvents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and advanced purification methods are employed to produce the compound in large quantities while maintaining high purity standards.
Analyse Des Réactions Chimiques
Types of Reactions
(1-alpha(R*),2-beta)-alpha-(2-Phenylcyclopropyl)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl and cyclopropyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Catalysts like Pd/C (Palladium on carbon) or NaBH4 (Sodium borohydride) are employed.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions include various substituted cyclopropyl and benzyl alcohol derivatives, which can be further utilized in different chemical syntheses.
Applications De Recherche Scientifique
(1-alpha(R*),2-beta)-alpha-(2-Phenylcyclopropyl)benzyl alcohol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which (1-alpha(R*),2-beta)-alpha-(2-Phenylcyclopropyl)benzyl alcohol exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to desired chemical transformations or biological responses. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1-alpha(R),2-beta)-alpha-(2-Phenylcyclopropyl)ethanol*
- (1-alpha(R),2-beta)-alpha-(2-Phenylcyclopropyl)methanol*
- (1-alpha(R),2-beta)-alpha-(2-Phenylcyclopropyl)propanol*
Uniqueness
(1-alpha(R*),2-beta)-alpha-(2-Phenylcyclopropyl)benzyl alcohol is unique due to its specific combination of cyclopropyl and benzyl alcohol groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
63855-88-9 |
|---|---|
Formule moléculaire |
C16H16O |
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
phenyl-(2-phenylcyclopropyl)methanol |
InChI |
InChI=1S/C16H16O/c17-16(13-9-5-2-6-10-13)15-11-14(15)12-7-3-1-4-8-12/h1-10,14-17H,11H2 |
Clé InChI |
MQINXSLAFBQJMF-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1C(C2=CC=CC=C2)O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Propanesulfonic acid, 2-hydroxy-3-[3-(trihydroxysilyl)propoxy]-](/img/structure/B13771039.png)

